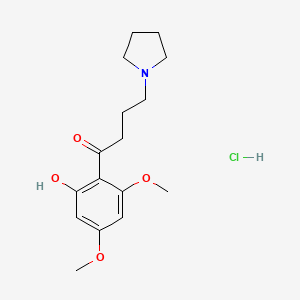

Buflomedil impurity (o-desmethyl)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Buflomedil impurity (o-desmethyl) is a derivative of Buflomedil, a vasoactive drug used to treat peripheral vascular diseases such as Raynaud’s phenomenon and intermittent claudication. This impurity is significant in pharmaceutical analysis as it aids in the identification and characterization of Buflomedil’s metabolites, facilitating comprehensive drug development and therapeutic efficacy assessment.

Vorbereitungsmethoden

The synthesis of Buflomedil impurity (o-desmethyl) involves several steps. One common synthetic route includes the acylation of 1,3,5-trimethoxybenzene with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid in a chlorobenzene solvent . This reaction is an example of the Hoesch reaction, which is a type of acylation reaction.

Industrial production methods for Buflomedil impurity (o-desmethyl) typically involve custom synthesis and purification processes to ensure high purity levels, often exceeding 95%. These methods are crucial for producing pharmaceutical-grade compounds for research and therapeutic use.

Analyse Chemischer Reaktionen

Buflomedil impurity (o-desmethyl) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Pharmacological Studies

-

Impurity Control Strategies

- In the pharmaceutical industry, controlling impurities like o-desmethyl bufledomil is crucial for ensuring drug quality. Case studies illustrate how impurity control strategies are implemented in drug development processes, particularly in oncology drugs where mutagenic impurities are a concern . The International Council for Harmonisation (ICH) guidelines emphasize the need for robust impurity profiling to mitigate risks associated with pharmaceutical impurities .

-

Toxicological Assessments

- Toxicological studies have highlighted the importance of assessing impurities for their potential mutagenic effects. Research has shown that certain impurities can exhibit mutagenic properties, necessitating thorough evaluation during drug development . For instance, a systematic approach was employed to identify impurities using various analytical techniques, revealing critical structural information about these compounds .

Case Study 1: Impurity Identification in Drug Development

A multidisciplinary team utilized advanced analytical methods to identify an impurity in a related pharmaceutical compound. The study emphasized the instability of the impurity under acidic conditions but leveraged this instability to conduct degradation studies that elucidated its structure. This approach not only confirmed the identity of the impurity but also provided insights into its behavior during drug formulation processes .

Case Study 2: Control Strategy Implementation

In a case study focusing on an oncology drug, researchers conducted a comprehensive analysis of potential impurities, including bufledomil impurity (o-desmethyl). The study involved purge factor calculations to assess how effectively these impurities could be removed during manufacturing processes. The findings reinforced the importance of integrating chemical properties into impurity control strategies to ensure compliance with regulatory standards .

Wirkmechanismus

The mechanism of action of Buflomedil impurity (o-desmethyl) involves its interaction with various molecular targets and pathways. Buflomedil itself acts as a vasodilator by inhibiting calcium channels and increasing cyclic adenosine monophosphate levels, leading to the relaxation of vascular smooth muscles . The impurity likely shares similar pathways, contributing to its overall pharmacological profile.

Vergleich Mit ähnlichen Verbindungen

Buflomedil impurity (o-desmethyl) can be compared with other similar compounds, such as:

Desmethyl Buflomedil Hydrochloride: Another impurity of Buflomedil with similar structural features.

1,3,5-Trimethoxybenzene: A precursor in the synthesis of Buflomedil and its impurities.

4-(1-Pyrrolidino)butyronitrile: Another intermediate in the synthesis of Buflomedil

Buflomedil impurity (o-desmethyl) is unique due to its specific structural modifications, which influence its pharmacological and chemical properties.

Biologische Aktivität

Buflomedil, a vasodilator used primarily in the treatment of peripheral arterial disease, has a notable impurity known as o-desmethyl buflomedil. This compound has garnered attention due to its biological activity and potential implications in pharmacology. This article explores the biological activity of o-desmethyl buflomedil, including its pharmacological effects, metabolic pathways, and safety profile.

Overview of Buflomedil and Its Impurity

Buflomedil is chemically classified as a substituted phenylpiperazine derivative. Its primary therapeutic use is to improve blood flow in patients with peripheral vascular diseases. The impurity o-desmethyl buflomedil arises during the synthesis and metabolism of buflomedil, which can influence its pharmacological properties.

Pharmacological Mechanisms

1. Mechanism of Action:

- Vasodilation: Buflomedil and its impurities, including o-desmethyl, act as vasodilators by relaxing vascular smooth muscle, which enhances blood flow to ischemic tissues .

- Receptor Interaction: O-desmethyl buflomedil may interact with various receptors involved in vascular regulation, although specific receptor affinities remain under investigation.

2. Metabolism:

- O-desmethyl buflomedil is primarily formed through the demethylation of buflomedil via cytochrome P450 enzymes. This metabolic pathway is crucial for understanding the pharmacokinetics and dynamics of buflomedil therapy.

Biological Activity

1. Efficacy in Clinical Studies:

- Clinical trials have demonstrated that buflomedil significantly improves walking distance and alleviates symptoms in patients with arterial occlusive disease . The role of o-desmethyl buflomedil in these outcomes requires further exploration to establish its contribution to the overall efficacy.

2. Safety Profile:

- A safety assessment revealed that adverse drug reactions (ADRs) associated with buflomedil include cardiovascular and neurological effects. In a review of 1054 case reports, significant incidents of overdose were noted, emphasizing the need for careful monitoring during treatment .

Case Studies

Case Study 1: Efficacy in Peripheral Arterial Disease

- A study involving patients with intermittent claudication showed that buflomedil improved walking distances significantly compared to placebo. The study highlighted that both buflomedil and its impurity could play a role in enhancing patient outcomes .

Case Study 2: Safety Evaluation

- An analysis of adverse events reported in clinical settings indicated that young patients were particularly vulnerable to overdoses of buflomedil. The findings suggested a need for age-specific dosing guidelines to mitigate risks associated with o-desmethyl .

Data Tables

| Parameter | Buflomedil | o-Desmethyl Buflomedil |

|---|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₂ | C₁₃H₁₇N₃O₂ |

| Molecular Weight | 251.32 g/mol | 235.30 g/mol |

| Primary Action | Vasodilation | Potential vasodilatory effects |

| Metabolic Pathway | CYP450 mediated | CYP450 mediated |

| Reported ADRs | Cardiovascular, Neurological | Similar profile but less documented |

Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of buflomedil and its impurities. Ongoing research aims to clarify the role of o-desmethyl in enhancing or modifying the therapeutic effects of buflomedil:

- Pharmacokinetics: Research indicates that o-desmethyl may have altered absorption rates compared to its parent compound, potentially affecting overall efficacy .

- Toxicological Studies: Investigations into the toxicological profiles suggest that while o-desmethyl is less studied, it may share similar safety concerns as buflomedil itself .

Eigenschaften

IUPAC Name |

1-(2-hydroxy-4,6-dimethoxyphenyl)-4-pyrrolidin-1-ylbutan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4.ClH/c1-20-12-10-14(19)16(15(11-12)21-2)13(18)6-5-9-17-7-3-4-8-17;/h10-11,19H,3-9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUKXZJPJKYJEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.